molecular formula C7H11NO B12276429 N-prop-2-ynylbutyric amide

N-prop-2-ynylbutyric amide

Cat. No.: B12276429
M. Wt: 125.17 g/mol
InChI Key: OJDRBTBKHPJBBW-UHFFFAOYSA-N
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Description

N-prop-2-ynylbutyric amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features a prop-2-ynyl group attached to the nitrogen atom and a butyric acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-prop-2-ynylbutyric amide can be synthesized using the Schotten-Baumann method, which involves the reaction of propargylamine with butyryl chloride. The reaction typically takes place in an aqueous alkaline medium, often using sodium hydroxide as the base. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylbutyric amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Butyric acid and propargylamine.

    Reduction: N-prop-2-ynylbutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-prop-2-ynylbutyric amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-ynylbutyric amide is unique due to its specific combination of the prop-2-ynyl group and butyric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-prop-2-ynylbutanamide

InChI

InChI=1S/C7H11NO/c1-3-5-7(9)8-6-4-2/h2H,3,5-6H2,1H3,(H,8,9)

InChI Key

OJDRBTBKHPJBBW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC#C

Origin of Product

United States

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